molecular formula C11H4ClF3N2 B1418296 4-Chloro-6-(trifluoromethyl)quinoline-3-carbonitrile CAS No. 1017788-96-3

4-Chloro-6-(trifluoromethyl)quinoline-3-carbonitrile

Cat. No.: B1418296
CAS No.: 1017788-96-3
M. Wt: 256.61 g/mol
InChI Key: DKMFLPBZMCGHMJ-UHFFFAOYSA-N
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Description

4-Chloro-6-(trifluoromethyl)quinoline-3-carbonitrile: is an organic compound with the molecular formula C11H3ClF4N2 . It is a yellow solid at room temperature and has a distinct odor. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical products .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4-Chloro-6-(trifluoromethyl)quinoline-3-carbonitrile typically involves the reaction of 2,3,4,5-tetrachloroquinoline with methyl trifluoroacetate in the presence of ammonia. This reaction proceeds through a series of steps including dehydrochlorination and chlorination to yield the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-6-(trifluoromethyl)quinoline-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

4-Chloro-6-(trifluoromethyl)quinoline-3-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-6-(trifluoromethyl)quinoline-3-carbonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with biological pathways, leading to its observed effects. For example, it may inhibit DNA synthesis or disrupt cellular processes in microorganisms, contributing to its antimicrobial properties .

Comparison with Similar Compounds

  • 4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline-3-carbonitrile
  • 4-Chloro-2,8-bis(trifluoromethyl)quinoline
  • 4-Chloro-6-fluoro-8-(trifluoromethyl)quinoline

Comparison: 4-Chloro-6-(trifluoromethyl)quinoline-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

4-chloro-6-(trifluoromethyl)quinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H4ClF3N2/c12-10-6(4-16)5-17-9-2-1-7(3-8(9)10)11(13,14)15/h1-3,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKMFLPBZMCGHMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C(=C2C=C1C(F)(F)F)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H4ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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